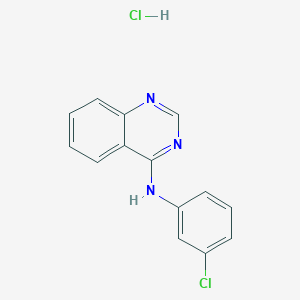
N-(3-chlorophenyl)quinazolin-4-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride typically involves the reaction of 3-chloroaniline with anthranilic acid or its derivatives. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the condensation of 3-chloroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid, followed by cyclization to form the quinazoline ring.
Industrial Production Methods
In industrial settings, the production of N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the treatment of lung and pancreatic cancers.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit the activity of certain tyrosine kinases, leading to the suppression of tumor cell proliferation and induction of apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.
Gefitinib: Another quinazoline-based drug used for the treatment of certain types of breast cancer.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
The uniqueness of N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.
属性
CAS 编号 |
146871-70-7 |
|---|---|
分子式 |
C14H11Cl2N3 |
分子量 |
292.2 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H10ClN3.ClH/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H |
InChI 键 |
KJSNIHYRHGBGAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)
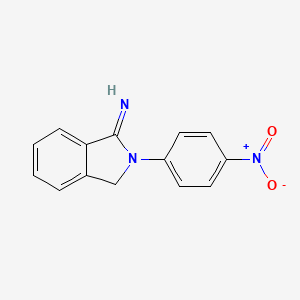
![N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B14149229.png)
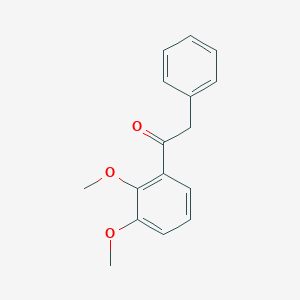
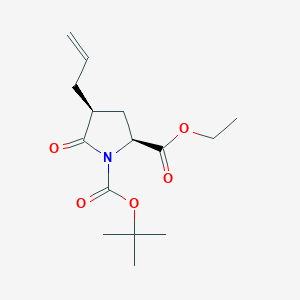
![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)

![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide](/img/structure/B14149268.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
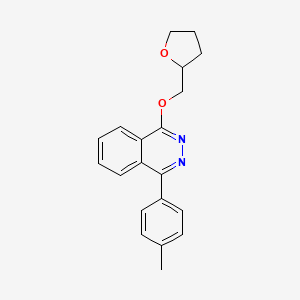
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
